molecular formula C10H16O B082256 (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol CAS No. 10271-47-3

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

Cat. No. B082256
CAS RN: 10271-47-3
M. Wt: 152.23 g/mol
InChI Key: QIBGUXADVFUERT-CVPUBMOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic alcohol that has a unique structure and properties that make it an attractive candidate for research.

Mechanism Of Action

The mechanism of action of (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.

Biochemical And Physiological Effects

Studies have shown that (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, it has been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol in lab experiments is its unique structure and properties. It has been shown to be a versatile compound that can be used in a range of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol. One area of research is in the development of new drugs that target specific diseases. Another area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for research on the use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a unique and versatile compound that has potential applications in various fields. Its complex synthesis method and unique properties make it an attractive candidate for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed cyclization of acyclic precursors. This method has been shown to be effective in producing high yields of the compound.

Scientific Research Applications

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

properties

CAS RN

10271-47-3

Product Name

(1alpha,3Abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,3S,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1

InChI Key

QIBGUXADVFUERT-CVPUBMOQSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@H](CC3)O

SMILES

C1CC2CC1C3C2C(CC3)O

Canonical SMILES

C1CC2CC1C3C2C(CC3)O

Other CAS RN

10271-47-3

synonyms

(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

Origin of Product

United States

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